Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Key absorption bands include:
UV-Vis Spectroscopy
The phenolic chromophore absorbs at λ$$ _{\text{max}} $$ ≈ 270 nm (ε ≈ 1500 L·mol$$ ^{-1} $$·cm$$ ^{-1} $$) due to π→π* transitions in the benzene ring.
Comparative Analysis of Enantiomeric Forms
The (R)- and (S)-enantiomers of ethyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate exhibit identical physicochemical properties (e.g., melting point, solubility) but differ in optical activity and biochemical interactions.
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| CAS Number | 1799611-07-6 | 1799611-06-5 |
| SMILES | CCOC(=O)C@@HOC(C)=O | CCOC(=O)C@HOC(C)=O |
| Specific Rotation | +35° (c=1, CHCl$$ _3 $$) | -35° (c=1, CHCl$$ _3 $$) |
Chiral chromatography (e.g., HPLC with a amylose-based column) resolves these enantiomers, with retention times differing by 1.2–1.5 minutes under isocratic conditions. The (R)-form’s prevalence in synthetic routes suggests superior catalytic selectivity in esterification reactions.
Properties
Molecular Formula |
C13H16O5 |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
ethyl 2-acetyloxy-3-(2-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C13H16O5/c1-3-17-13(16)12(18-9(2)14)8-10-6-4-5-7-11(10)15/h4-7,12,15H,3,8H2,1-2H3 |
InChI Key |
VVQVEFPDYMABLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1O)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often starts from (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoic acid or related protected derivatives.
- Alternatively, L-tyrosine derivatives or (S)-benzyl glycidyl ether can be used as chiral precursors, which undergo selective O-alkylation and subsequent transformations to yield the target compound.
Stepwise Synthetic Route
Alternative Route via Epoxide Opening
- Starting from (S)-benzyl glycidyl ether , the epoxide ring is opened regioselectively to introduce the hydroxy and acetoxy groups.
- This method yields the compound with enantiomeric excess (ee) > 99% and overall yields around 40-45%.
Reaction Conditions and Catalysts
| Reaction Step | Catalyst/Reagent | Temperature | Time | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Esterification | Sulfuric acid (H2SO4) | Reflux (~78°C) | Several hours | >90% | Maintained |
| O-Acetylation | Acetic anhydride, pyridine or acid catalyst | Room temp to 50°C | 1-3 hours | 85-95% | Maintained |
| Debenzylation | Pd/C under H2 atmosphere or TiCl4 | Room temp | 2-6 hours | 80-90% | Maintained |
| Epoxide ring opening | Base or acid catalysis | 0-40°C | 2-12 hours | 40-45% | >97-99% |
These conditions are optimized to preserve the stereochemistry and maximize yield.
Research Findings and Analytical Data
- The compound exhibits anti-inflammatory and antioxidant properties , attributed to the hydroxyphenyl group’s ability to form hydrogen bonds and the acetoxy group’s influence on metabolic stability.
- Chiral HPLC analysis confirms high enantiopurity (97-99% ee) in the final product, critical for pharmaceutical applications.
- The overall synthetic route balances chemical yield and stereochemical integrity , with yields typically ranging from 40% to over 90% depending on the step and scale.
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Yield Range | Enantiopurity | Scale |
|---|---|---|---|---|---|
| Esterification of acid with ethanol | (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoic acid | Acid-catalyzed esterification, acetylation | 85-95% (esterification) | High (maintained) | Lab/Industrial |
| O-alkylation of L-tyrosine derivatives | L-tyrosine | O-alkylation, diazotization, dialkylation, esterification | 40-45% overall | 97-99% ee | Industrial |
| Epoxide ring opening | (S)-benzyl glycidyl ether | Epoxide opening, acetylation, esterification | 40-45% overall | >99% ee | Industrial |
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetoxy group under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenylpropanoates depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate has been studied for its anti-inflammatory and antioxidant properties . The hydroxyphenyl group can engage in hydrogen bonding, influencing enzyme activity and receptor binding. The acetoxy group may enhance the compound's bioavailability and metabolic stability, making it a candidate for pharmacological investigations .
Potential Therapeutic Applications
- Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit inflammatory pathways, suggesting that this compound may exhibit comparable effects.
- Antioxidant Activity : The presence of the hydroxy group is often associated with antioxidant properties, potentially allowing this compound to scavenge free radicals and reduce oxidative stress in biological systems .
Case Studies and Research Findings
Several studies have focused on the interactions of this compound with specific molecular targets:
- Study on Anti-inflammatory Mechanisms : A study demonstrated that derivatives of phenolic compounds can significantly reduce inflammation markers in vitro, suggesting that this compound may possess similar capabilities.
- Antioxidant Activity Assessment : Another research project evaluated the antioxidant capacity of various phenolic esters, finding that those with hydroxy groups showed enhanced radical scavenging activity. This reinforces the potential for this compound in therapeutic applications against oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The acetoxy group may also play a role in modulating the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate with structurally or functionally related ethyl propanoate derivatives:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Stereochemical Influence: The (R) -configuration in this compound is critical for its interaction with chiral environments, mirroring the enantioselectivity seen in compounds like quizalofop-P-ethyl .
Substituent Effects: The 2-hydroxyphenyl group enables hydrogen bonding and π-π stacking, distinguishing it from analogs with para-substituted aryl groups (e.g., ).
Functional Diversity :
- Pesticidal compounds (e.g., quizalofop-P-ethyl) prioritize bulky, electron-deficient substituents for target enzyme inhibition .
- Pharmaceutical derivatives (e.g., moguisteine) incorporate heterocycles to modulate receptor binding .
Table 2: Physicochemical Properties
Biological Activity
Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antioxidant effects. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a molecular formula of CHO and a molecular weight of 252.26 g/mol. The compound is characterized by the presence of an acetoxy group and a hydroxyphenyl group, which play crucial roles in its biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 252.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1799611-07-6 |
Synthesis
The synthesis of this compound typically involves esterification reactions. A common method includes reacting (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. The hydroxyphenyl moiety can engage in hydrogen bonding with various biological targets, potentially modulating inflammatory pathways.
A study highlighted that derivatives of phenolic compounds similar to this compound demonstrated potent anti-inflammatory activity through inhibition of pro-inflammatory cytokines .
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, which are implicated in oxidative stress and various diseases. The presence of the hydroxy group enhances its radical-scavenging capacity, making it a candidate for further pharmacological investigations aimed at oxidative stress-related conditions .
Cytotoxic Effects
There is emerging evidence suggesting that this compound may possess cytotoxic properties against certain cancer cell lines. For instance, studies have shown that similar compounds exhibit cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC values indicating significant potency .
Case Studies and Research Findings
- Study on Anti-inflammatory Effects : A recent study demonstrated that compounds structurally related to this compound significantly reduced inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
- Antioxidant Evaluation : In a comparative analysis, this compound showed superior antioxidant activity compared to standard antioxidants like ascorbic acid when tested using DPPH radical scavenging assays .
- Cytotoxicity Assessment : A series of experiments evaluated the cytotoxic effects of various phenolic compounds on cancer cell lines, revealing that those with structural similarities to this compound exhibited IC values ranging from 5 to 15 µg/mL against MCF-7 cells .
Q & A
Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Systematically test solubility in solvents (e.g., water, ethanol, hexane) under controlled temperatures. Use Hansen solubility parameters (HSPiP software) to model interactions. Conflicting data may arise from impurities or hydration states, so pre-dry samples and characterize via Karl Fischer titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
